molecular formula C8H6Cl2O2 B1587809 2-Chlorobenzyl chloroformate CAS No. 39545-31-8

2-Chlorobenzyl chloroformate

Cat. No.: B1587809
CAS No.: 39545-31-8
M. Wt: 205.03 g/mol
InChI Key: GCCKNHYFOVQZRG-UHFFFAOYSA-N
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Description

2-Chlorobenzyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzyl chloroformate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Chlorobenzyl chloroformate is amines . This compound is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . The protecting group suppresses the nucleophilic and basic properties of the nitrogen lone pair .

Mode of Action

This compound: interacts with its targets (amines) to form carbamates . This reaction is typically conducted in the presence of a base which serves to absorb the hydrochloric acid (HCl) produced during the reaction .

Biochemical Pathways

The introduction of the benzyloxycarbonyl protecting group by This compound affects the biochemical pathways involving amines. By suppressing the nucleophilic and basic properties of the nitrogen lone pair, the compound alters the reactivity of amines, thereby influencing the downstream reactions they participate in .

Pharmacokinetics

The pharmacokinetics of This compound It’s known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the modification of amines. By introducing the benzyloxycarbonyl protecting group, the compound changes the chemical behavior of amines, affecting their participation in various biochemical reactions .

Action Environment

The action, efficacy, and stability of This compound are influenced by environmental factors. For instance, the compound is sensitive to water and degrades upon contact with it . Therefore, the presence of water in the environment can significantly impact the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl chloroformate can be synthesized by reacting 2-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows: [ \text{C6H4ClCH2OH} + \text{COCl2} \rightarrow \text{C6H4ClCH2OCOCl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of phosgene gas requires stringent safety measures due to its toxicity. The reaction is conducted in a controlled environment with continuous monitoring to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form carbamates.

    Hydrolysis: Decomposes in the presence of water to form 2-chlorobenzyl alcohol, carbon dioxide, and hydrogen chloride.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form carbamates.

    Water: Causes hydrolysis of the compound.

    Alcohols: React with this compound to form esters.

Major Products:

    Carbamates: Formed from the reaction with amines.

    2-Chlorobenzyl Alcohol: Formed from hydrolysis.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

2-Chlorobenzyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the protection of amine groups during peptide synthesis. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it serves as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

    Benzyl Chloroformate: Similar structure but lacks the chlorine substitution on the benzene ring.

    Methyl Chloroformate: Contains a methyl group instead of a benzyl group.

    Ethyl Chloroformate: Contains an ethyl group instead of a benzyl group.

Uniqueness: 2-Chlorobenzyl chloroformate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This substitution can also affect the physical properties of the compound, such as its boiling point and solubility.

Properties

IUPAC Name

(2-chlorophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKNHYFOVQZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399023
Record name 2-Chlorobenzyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39545-31-8
Record name (2-Chlorophenyl)methyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39545-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorobenzyl chloroformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-chlorobenzyl alcohol (1.0 g, 7.0 mmol) in diethyl ether (15 ml) at 0° C. was added N,N-diisopropylethyl amine (2.4 ml, 14.0 mmol), and phosgene solution in toluene (7.5 ml, 14.0 mmol). The mixture was allowed to warm up to room temperature in 2 h while stirring, then it was filtered. The diethyl ether was removed by rotary evaporator, and the solution of 2-chlorobenzyl chloroformate in toluene was carried on for the next step reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Chlorobenzyl chloroformate in peptide synthesis, and what advantages does it offer?

A: this compound acts as a protecting group for amino groups during peptide synthesis. [, ] This is crucial for controlling the reaction and ensuring the desired peptide sequence is formed. Specifically, the research highlights its use in creating a protecting group for o-aminoanilides, which are valuable building blocks for peptide synthesis. []

Q2: Can you describe the synthesis of this compound and its subsequent reaction to form the protecting group discussed in the research?

A: The synthesis of this compound begins with 2-chlorobenzyl alcohol. [] This alcohol reacts with bis(trichloromethyl) carbonate, using dichloroethane as the solvent. This reaction yields this compound.

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